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Compound of Interest

Compound Name: Btk-IN-17

Cat. No.: B15578678 Get Quote

An In-depth Technical Guide on the Structural Analysis of Btk-IN-17 Binding to Bruton's

Tyrosine Kinase (BTK)

Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-

cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development,

differentiation, and proliferation.[1][2] Dysregulation of BTK activity is implicated in various B-

cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] Btk-IN-
17, also known as compound 36R, is a novel, orally active, and selective covalent inhibitor of

BTK.[4][5][6] This technical guide provides a comprehensive structural analysis of the binding

of Btk-IN-17 to BTK, intended for researchers, scientists, and drug development professionals.

Btk-IN-17: A Potent Covalent Inhibitor of BTK
Btk-IN-17 is a potent inhibitor of BTK with a reported IC50 value of 13.7 nM.[6] It belongs to a

series of 1,4,5,6,8-pentaazaacenaphthylene scaffold-based inhibitors developed through

structure-based drug design.[4][5] As a covalent inhibitor, Btk-IN-17 forms an irreversible bond

with a specific cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained

inhibition of its kinase activity.[2][3] This targeted covalent approach provides high potency and

prolonged duration of action.

Quantitative Data Summary
The following table summarizes the key quantitative data for Btk-IN-17.
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Parameter Value Reference

BTK IC50 13.7 nM [6]

hERG IC50 8.6 µM [6]

BTK Occupancy (in vivo)
79% (1 hour post-dose), 62%

(24 hours post-dose)
[6]

Structural Analysis of Btk-IN-17 Binding to BTK
While a co-crystal structure of Btk-IN-17 in complex with BTK has not been publicly disclosed,

the discovery of this inhibitor was guided by structure-based drug design, indicating a thorough

analysis of its binding mode through molecular modeling and docking studies.[4][5] The binding

of covalent BTK inhibitors to the Cys481 residue is a well-established mechanism.[2][7]

Mechanism of Covalent Inhibition
The mechanism of action of Btk-IN-17 involves the formation of a covalent bond with the thiol

group of the Cys481 residue within the ATP-binding pocket of BTK. This cysteine is not highly

conserved across the kinome, which contributes to the selectivity of covalent BTK inhibitors.[2]

The formation of this irreversible bond effectively blocks the ATP binding site, thereby inhibiting

the kinase activity of BTK.

Below is a diagram illustrating the logical relationship of Btk-IN-17's covalent inhibition

mechanism.
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Mechanism of Btk-IN-17 Covalent Inhibition
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Caption: Mechanism of Btk-IN-17 covalent inhibition of BTK.

BTK Signaling Pathway and Inhibition by Btk-IN-17
BTK is a key mediator in the BCR signaling cascade. Upon antigen binding to the BCR, a

series of phosphorylation events leads to the activation of BTK. Activated BTK then
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phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers

downstream signaling pathways leading to B-cell proliferation, survival, and differentiation.[1][2]

Btk-IN-17, by inhibiting BTK, effectively blocks these downstream signals.[6]

The following diagram illustrates the BTK signaling pathway and the point of inhibition by Btk-
IN-17.
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BTK Signaling Pathway and Inhibition by Btk-IN-17
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Experimental Workflow for BTK Inhibitor Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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